molecular formula C29H36O11 B13818502 13-epi-14b-Hydroxy-10-deacetyl Baccatin III

13-epi-14b-Hydroxy-10-deacetyl Baccatin III

Cat. No.: B13818502
M. Wt: 560.6 g/mol
InChI Key: FNZPZCTVRVPPAB-RQXLLRJPSA-N
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Chemical Reactions Analysis

13-epi-14b-Hydroxy-10-deacetyl Baccatin III undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

13-epi-14b-Hydroxy-10-deacetyl Baccatin III is similar to other derivatives of 10-deacetyl Baccatin III, such as:

The uniqueness of this compound lies in its specific epimerization at the C-13 position, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C29H36O11

Molecular Weight

560.6 g/mol

IUPAC Name

[(1R,2S,3R,4S,7R,9S,10S,12R,15S,16S)-4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3/t16-,17+,19-,20+,21-,23-,24-,27+,28-,29+/m0/s1

InChI Key

FNZPZCTVRVPPAB-RQXLLRJPSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@H]1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

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